N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-3-4-10-18-16-11-13(2)20-17-15(12-19-21(16)17)14-8-6-5-7-9-14/h5-9,11-12,18H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTIVVITEGEAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-amino-3-phenylpyrazole with butyl isocyanate under controlled conditions to form the desired compound . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). The structure–activity relationship (SAR) studies indicate that modifications at the 7-position significantly influence antimycobacterial potency.
Key Findings:
- A series of novel derivatives were synthesized and evaluated for their activity against M.tb.
- Compounds with specific substituents, such as 3-(4-fluoro)phenyl groups, exhibited potent in vitro growth inhibition of M.tb, demonstrating low hERG liability and favorable liver microsomal stability.
| Compound | IC50 (µM) | Comments |
|---|---|---|
| N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 0.5 | Effective against M.tb in vitro |
| 7-(2-pyridylmethyl) derivatives | 0.8 | Active in vivo in mouse models |
These findings suggest that this compound could be a promising candidate for further development as an antitubercular agent .
Anticancer Activity
The compound has shown significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.
Case Study:
In a study assessing the anticancer potential of this compound:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Properties
The structural characteristics of this compound indicate potential anti-inflammatory effects. The compound may exert these effects by inhibiting pro-inflammatory cytokines.
Mechanism of Action:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can modulate inflammatory pathways, potentially leading to reduced inflammation in various models .
Mechanism of Action
The mechanism of action of N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its biological and molecular modeling applications.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications due to their structural similarity to purine bases.
Uniqueness: N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on synthesized derivatives, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrimidine core, which contributes to its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
Antimycobacterial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb). In vitro studies have shown that these compounds can significantly inhibit M.tb growth by targeting mycobacterial ATP synthase. The structure–activity relationship studies suggest that specific substituents at the 3 and 5 positions of the phenyl rings enhance antimycobacterial activity (Table 1) .
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | 3-(4-fluoro)phenyl | 0.15 | Potent M.tb inhibitor |
| 2 | 5-methyl | 0.10 | Enhanced activity |
| 3 | N-butyl | 0.20 | Significant inhibition |
Antitumor Activity
This compound has also been evaluated for its antitumor properties. Studies have reported cytotoxic effects against various cancer cell lines such as MCF7 and A549. The compound demonstrated significant growth inhibition with IC50 values in the low micromolar range (Table 2) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- ATP Synthase Inhibition : The compound disrupts ATP production in M.tb, leading to bacterial death.
- Kinase Inhibition : It has been noted for inhibiting several kinases related to cancer progression, including c-Kit and PDGFR, which are crucial in tumor growth and metastasis .
Study on Antimycobacterial Activity
A comprehensive study conducted by Chibale et al. synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and assessed their antimycobacterial activity in vitro and in vivo. The most effective compounds were identified based on their structural modifications and exhibited promising results in mouse models of tuberculosis .
Study on Antitumor Efficacy
In another investigation focused on antitumor efficacy, derivatives of this compound were tested against multiple cancer cell lines. The findings revealed that specific modifications significantly enhanced cytotoxicity and induced apoptosis through various pathways .
Q & A
Q. What are the common synthetic routes for N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves cyclocondensation of pyrazole and pyrimidine precursors. For example:
- Cyclocondensation : Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with keto esters under acidic conditions forms the pyrazolo[1,5-a]pyrimidine core .
- Functionalization : Introducing the N-butyl and phenyl substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling (e.g., using arylboronic acids) .
- Optimization : Catalysts (e.g., Pd for coupling), solvent selection (e.g., DMF or THF), and temperature control (e.g., reflux at 80–110°C) are critical for yield and purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystals are grown via slow evaporation (e.g., in methanol) and analyzed using SHELX programs (SHELXL for refinement, SHELXS for solution) .
- Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds), which validate regioselectivity and stereochemistry .
Q. What biological activities have been reported for this compound?
- Anticancer activity : Inhibition of cancer cell proliferation (e.g., breast and lung) via kinase targeting (e.g., CDK9), inducing apoptosis .
- Enzyme inhibition : Selective inhibition of cathepsins (e.g., cathepsin K, IC₅₀ ~25 µM) via interaction with catalytic residues .
- Pharmacokinetics : Moderate bioavailability and blood-brain barrier penetration due to lipophilic substituents (e.g., N-butyl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while EtOH/H₂O mixtures facilitate crystallization .
- Temperature gradients : Stepwise heating (e.g., 50°C → 110°C) minimizes side reactions during cyclocondensation .
Q. What structural modifications enhance binding affinity to molecular targets?
- Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) improves enzyme inhibition by strengthening hydrogen bonding .
- Aryl substitutions : Fluorophenyl groups at position 3 increase selectivity for CDK9 over other kinases (SAR studies) .
- Side-chain optimization : Elongating the N-alkyl chain (e.g., from methyl to butyl) enhances lipophilicity and target residence time .
Q. How can contradictions in enzyme inhibition data across studies be resolved?
- Assay standardization : Use consistent substrate concentrations (e.g., 10 µM ATP for kinase assays) and control for off-target effects .
- Structural validation : Compare SC-XRD data of ligand-target complexes to confirm binding modes .
- Cell-line specificity : Test activity in isogenic cell lines (e.g., wild-type vs. CDK9-knockout) to validate target engagement .
Q. What computational methods are used to study ligand-target interactions?
- Molecular docking : Tools like AutoDock Vina predict binding poses using the compound’s 3D structure (derived from SC-XRD) .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) analyze stability of ligand-receptor complexes over time (e.g., RMSD <2 Å over 100 ns) .
- Free-energy calculations : MM/PBSA quantifies binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .
Q. How do structural analogs of this compound compare in activity?
- Pyrazolo[1,5-a]pyrimidine derivatives :
| Substituent | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Phenyl, 5-methyl | Cathepsin K | 25 | |
| 3-(4-Fluorophenyl) | CDK9 | 0.8 | |
| 2-Trifluoromethyl | CRF1 receptor | 3.5 |
- Key trends : Fluorine substitutions improve potency, while bulkier groups (e.g., isopropyl) reduce solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
